molecular formula C11H20N2O5 B8018151 1-(3-Aminopropyl)azepan-2-one oxalate

1-(3-Aminopropyl)azepan-2-one oxalate

Cat. No.: B8018151
M. Wt: 260.29 g/mol
InChI Key: VQWIYOYWEIZIMC-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)azepan-2-one oxalate is a useful research compound. Its molecular formula is C11H20N2O5 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-aminopropyl)azepan-2-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.C2H2O4/c10-6-4-8-11-7-3-1-2-5-9(11)12;3-1(4)2(5)6/h1-8,10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWIYOYWEIZIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Lactam Chemistry and Azepane 2 One Derivatives

Lactams are a class of cyclic amides, and their chemistry is a cornerstone of organic synthesis, most famously represented by the β-lactam core of penicillin antibiotics. nih.govglobalscitechocean.com The ring size of a lactam dictates its properties and reactivity. The compound in focus is a derivative of azepan-2-one (B1668282), also known as ε-caprolactam. wikipedia.orgnih.gov Azepan-2-one is a seven-membered lactam that serves as the monomer for the large-scale production of Nylon 6, a widely used polymer. wikipedia.org

Derivatives of azepane-2-one are created by adding functional groups to the core lactam structure. 1-(3-Aminopropyl)azepan-2-one is one such derivative, where an aminopropyl group is attached to the nitrogen atom of the lactam ring. nih.gov This modification transforms the relatively simple monomer into a bifunctional molecule, possessing both the lactam functionality and a terminal primary amine. This dual functionality is a key feature, positioning the compound as a valuable building block or intermediate in the synthesis of more complex molecules. mdpi.comnih.gov The presence of the reactive primary amine allows for a host of subsequent chemical transformations, such as amidation, alkylation, or reaction with isocyanates, enabling its integration into larger, more elaborate molecular architectures.

Structural Significance of the 1 3 Aminopropyl Azepan 2 One Scaffold and Its Oxalate Salt Form

The chemical utility of 1-(3-Aminopropyl)azepan-2-one is derived directly from its molecular structure. The structure consists of three key components:

The Azepan-2-one (B1668282) Ring : A seven-membered cyclic amide (lactam). wikipedia.org This ring is relatively stable but can undergo ring-opening polymerization under certain conditions.

The 3-Aminopropyl Linker : A three-carbon chain terminating in a primary amine (-NH2). This group provides a nucleophilic site and a basic center, making it a handle for attaching other molecular fragments. nih.govnih.gov

The Oxalate (B1200264) Counter-ion : The primary amine of the aminopropyl group is protonated and forms an ionic bond with an oxalate dianion (C₂O₄²⁻). sigmaaldrich.comwikipedia.org

The free base form of many amines, including 1-(3-aminopropyl)azepan-2-one, can be oily, difficult to purify, and hygroscopic (readily absorbing moisture from the air). sigmaaldrich.com Forming a salt with a dicarboxylic acid like oxalic acid is a common strategy in organic chemistry to overcome these challenges. sciencemadness.org The resulting oxalate salt is typically a stable, crystalline solid that is easier to handle, weigh accurately, and store. sigmaaldrich.comsciencemadness.org The oxalate ion itself can act as a bidentate ligand, forming a five-membered ring when it chelates to a metal center, a property utilized in coordination chemistry. wikipedia.org This salt formation enhances the compound's utility as a reliable building block in multi-step synthetic procedures. sciencemadness.org

Physicochemical Properties
PropertyValueSource
Molecular Formula (Oxalate Salt)C₁₁H₂₀N₂O₅ sigmaaldrich.com
Molecular Formula (Free Base)C₉H₁₈N₂O nih.govscbt.com
Molecular Weight (Free Base)170.25 g/mol nih.govscbt.com
Physical Form (Free Base)Liquid sigmaaldrich.com
Boiling Point (Free Base)326°C at 760 mmHg sigmaaldrich.com
IUPAC Name (Free Base)1-(3-aminopropyl)azepan-2-one nih.gov

Overview of Contemporary Academic Research Directions for 1 3 Aminopropyl Azepan 2 One Oxalate

Established Synthetic Pathways for 1-(3-Aminopropyl)azepan-2-one and Related Azepan-2-one (B1668282) Derivatives

The synthesis of N-substituted azepan-2-one derivatives, such as 1-(3-aminopropyl)azepan-2-one, typically starts from ε-caprolactam, the seven-membered cyclic amide. The introduction of the 3-aminopropyl substituent at the nitrogen atom can be achieved through various synthetic routes.

Multistep Reaction Sequences

A common and established multistep approach for the synthesis of 1-(3-aminopropyl)azepan-2-one involves a two-step sequence: a Michael addition of ε-caprolactam to acrylonitrile (B1666552), followed by the reduction of the resulting nitrile group.

Step 1: Michael Addition of ε-Caprolactam to Acrylonitrile

In this step, the nitrogen atom of ε-caprolactam acts as a nucleophile and adds to the activated double bond of acrylonitrile in a Michael-type reaction. This reaction is typically catalyzed by a base. The product of this reaction is 3-(2-oxoazepan-1-yl)propanenitrile.

Step 2: Reduction of 3-(2-oxoazepan-1-yl)propanenitrile

The nitrile group of the intermediate is then reduced to a primary amine to yield 1-(3-aminopropyl)azepan-2-one. This reduction can be accomplished using various reducing agents, with catalytic hydrogenation being a common industrial method.

The final step in producing the target compound is the formation of the oxalate salt. This is typically achieved by reacting the free base, 1-(3-aminopropyl)azepan-2-one, with oxalic acid in a suitable solvent, leading to the precipitation of the this compound salt.

Reactant 1Reactant 2ProductCatalyst/Reagent
ε-CaprolactamAcrylonitrile3-(2-oxoazepan-1-yl)propanenitrileBase (e.g., sodium methoxide)
3-(2-oxoazepan-1-yl)propanenitrileHydrogen1-(3-Aminopropyl)azepan-2-oneRaney Nickel, Platinum, or Palladium catalyst
1-(3-Aminopropyl)azepan-2-oneOxalic acidThis compoundSuitable solvent (e.g., ethanol, isopropanol)

Another multistep approach involves the N-alkylation of ε-caprolactam with a protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide. The phthalimide (B116566) protecting group is then removed in a subsequent step, typically by hydrazinolysis, to yield the desired primary amine.

One-Pot Synthetic Strategies

One-pot syntheses offer advantages in terms of efficiency and reduced waste by combining multiple reaction steps into a single operation without the isolation of intermediates. While a specific one-pot synthesis for this compound is not extensively documented in publicly available literature, general one-pot methodologies for the synthesis of related N-substituted lactams can be considered. For instance, a one-pot approach could potentially combine the N-alkylation and subsequent salt formation. nih.gov

Investigation of Reaction Mechanisms in the Formation of 1-(3-Aminopropyl)azepan-2-one

The key reaction in the formation of 1-(3-aminopropyl)azepan-2-one is the N-alkylation of the lactam ring. The mechanism of this reaction is influenced by the nature of the alkylating agent and the catalyst used. In the case of the Michael addition route, the reaction proceeds via a nucleophilic attack of the deprotonated lactam nitrogen onto the β-carbon of the α,β-unsaturated nitrile. The subsequent reduction of the nitrile to an amine typically follows a well-established pathway involving hydrogenation over a metal catalyst.

The direct N-alkylation with a 3-halopropylamine derivative proceeds via a nucleophilic substitution (SN2) mechanism, where the lactam nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The presence of a base is often required to deprotonate the lactam, increasing its nucleophilicity.

Catalysis in the Synthesis of this compound

Homogeneous Catalytic Systems

Homogeneous catalysts are in the same phase as the reactants and are often used in the N-alkylation of lactams. For the Michael addition of caprolactam to acrylonitrile, a basic catalyst such as sodium methoxide, which is soluble in the reaction medium, can be used. In some N-alkylation reactions of amides and lactams, transition metal complexes, such as those based on palladium or ruthenium, can act as homogeneous catalysts. acs.org These catalysts can facilitate the reaction under milder conditions and with higher selectivity. The formation of the oxalate salt itself does not typically require a catalyst, as it is an acid-base reaction.

Heterogeneous Catalytic Approaches

Heterogeneous catalysts exist in a different phase from the reactants and are widely used in industrial processes due to their ease of separation and recyclability. The catalytic hydrogenation of the nitrile intermediate, 3-(2-oxoazepan-1-yl)propanenitrile, is a prime example of a heterogeneously catalyzed reaction. Solid catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) are commonly employed. dntb.gov.ua These catalysts provide a surface on which the hydrogenation reaction occurs. The use of solid acid or base catalysts could also be explored for the Michael addition step to simplify catalyst removal.

Catalyst TypeReaction StepExample CatalystPhase
HomogeneousMichael AdditionSodium MethoxideLiquid
HomogeneousN-AlkylationPalladium or Ruthenium complexesLiquid
HeterogeneousNitrile ReductionRaney Nickel, Pd/C, Pt/CSolid

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and economically viable manufacturing processes. Key areas of focus include the use of alternative energy sources, solvent-free reaction conditions, and the improvement of atom economy.

One of the most promising green approaches for the synthesis of the parent compound, 1-(3-aminopropyl)azepan-2-one, is through the N-alkylation of ε-caprolactam. Traditional methods for N-alkylation of amides and lactams often involve the use of hazardous solvents, strong bases, and long reaction times. mdpi.com However, recent advancements have highlighted the potential of microwave-assisted organic synthesis (MAOS) and phase-transfer catalysis (PTC) to overcome these limitations. mdpi.comajchem-a.comresearchgate.net

Microwave-Assisted Solvent-Free N-Alkylation:

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, such as rapid reaction rates, higher yields, and reduced energy consumption. ajchem-a.comajgreenchem.comresearchgate.netacs.orgijacskros.comijnrd.org For the synthesis of N-substituted lactams, microwave-assisted, solvent-free N-alkylation under phase-transfer catalysis presents a particularly green and efficient route. mdpi.comajchem-a.comresearchgate.net

This method would involve the reaction of ε-caprolactam with a suitable 3-aminopropylating agent, such as a 3-halopropylamine with a protected amino group, in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) and a solid base mixture (e.g., potassium carbonate and potassium hydroxide). mdpi.com The reaction is carried out without a solvent, and the mixture is irradiated with microwaves for a short period. mdpi.com This approach significantly reduces or eliminates the need for volatile and often toxic organic solvents, which is a cornerstone of green chemistry. ajgreenchem.comresearchgate.net

The subsequent deprotection of the amino group and formation of the oxalate salt would complete the synthesis. The formation of the oxalate salt itself can be achieved through a straightforward acid-base reaction by treating the free amine with oxalic acid in a suitable solvent like isopropanol, followed by precipitation. sciencemadness.org

Reductive Amination as an Alternative Route:

Another potential synthetic pathway that aligns with green chemistry principles is reductive amination. This method involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.comyoutube.com In the context of 1-(3-aminopropyl)azepan-2-one synthesis, this could potentially involve the reaction of a suitable precursor containing the azepan-2-one moiety and an aldehyde or ketone functionality with ammonia (B1221849) or an ammonia equivalent, followed by reduction. While this route may require solvents, the use of milder and more selective reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can improve the greenness of the process compared to more hazardous reducing agents. masterorganicchemistry.com

Data on Green Synthetic Approaches:

Table 1: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Lactams

Parameter Conventional Heating Microwave-Assisted Heating Source(s)
Reaction Time Hours to Days Minutes mdpi.comresearchgate.netijacskros.com
Energy Consumption High Significantly Lower ajchem-a.comacs.org
Solvent Use Often requires large volumes of organic solvents Can be performed solvent-free or with minimal solvent mdpi.comajgreenchem.comresearchgate.net
Yield Variable, often lower Generally higher ajgreenchem.comresearchgate.net

| By-product Formation | Can be significant | Often reduced | ijacskros.com |

Table 2: Green Chemistry Metrics for a Hypothetical Microwave-Assisted Synthesis

Metric Description Potential Value for Microwave Synthesis Source(s)
Atom Economy (Molecular weight of desired product / Molecular weight of all reactants) x 100 High, especially in addition reactions. For an N-alkylation, it would depend on the leaving group of the alkylating agent. primescholars.comwikipedia.orglibretexts.orgyoutube.comrsc.org
Reaction Mass Efficiency (RME) (Mass of isolated product / Total mass of reactants) x 100 Potentially high due to high yields and reduced solvent use. nih.gov
Energy Efficiency Comparison of energy consumed per unit of product Significantly better than conventional heating. acs.org

| Solvent and Catalyst Impact | Environmental impact of solvents and catalysts used | Minimized in solvent-free PTC conditions. Catalysts are used in small amounts and can potentially be recycled. | researchgate.netacsgcipr.orgphasetransfer.com |

The application of these green chemistry principles not only offers a more sustainable route to this compound but also aligns with the growing demand for environmentally responsible chemical manufacturing. Further research and process optimization are needed to fully realize the potential of these green synthetic methodologies for the industrial production of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing granular insights into the chemical environment of individual atoms. For this compound, both one-dimensional and two-dimensional NMR techniques are employed to assemble a complete picture of its molecular architecture. The presence of the oxalate counter-ion can influence the chemical shifts of the aminopropyl chain protons due to salt formation.

One-Dimensional (¹H and ¹³C) NMR Techniques

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers a complementary view, with each unique carbon atom in the molecule giving rise to a distinct signal. achemblock.com The carbonyl carbon of the lactam ring is characteristically found at a significant downfield shift. The carbons of the azepane ring and the propyl chain appear at intermediate chemical shifts. The carboxyl carbons of the oxalate anion are also expected to be observed at a downfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Name Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Azepan-2-one Ring
C=O-~178
N-CH₂~3.3 - 3.5~48
-(CH₂)₄-~1.5 - 1.8~23, 28, 30, 37
Aminopropyl Chain
N-CH₂~3.2 - 3.4~45
-CH₂-~1.8 - 2.0~25
CH₂-NH₃⁺~2.9 - 3.1~38
Oxalate
COOH~8.0 - 12.0 (broad)~165

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions. The broadness of the oxalate proton signal is due to chemical exchange.

Two-Dimensional (COSY, HSQC, HMBC) NMR Experiments

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the azepane ring and the propyl chain. For instance, correlations would be expected between the adjacent methylene (B1212753) groups of the caprolactam ring and the propyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in definitively assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the carbonyl and oxalate carbons, and for confirming the connection of the aminopropyl chain to the nitrogen of the azepan-2-one ring. For example, correlations between the N-CH₂ protons of the propyl chain and the carbonyl carbon of the lactam would be expected.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 1-(3-Aminopropyl)azepan-2-one, which is C₉H₁₈N₂O, with a high degree of confidence. nih.govsigmaaldrich.com The exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the theoretical value to confirm the molecular formula.

Table 2: Predicted HRMS Data for 1-(3-Aminopropyl)azepan-2-one

Ion Theoretical m/z
[C₉H₁₈N₂O + H]⁺171.1492
[C₉H₁₈N₂O + Na]⁺193.1311

Note: The oxalate moiety is generally not observed in the gas phase under typical ESI-HRMS conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the oxalate salt itself is non-volatile, the free base, 1-(3-Aminopropyl)azepan-2-one, can be analyzed by GC-MS, potentially after derivatization to increase its volatility and thermal stability. The resulting mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern. Common fragmentation pathways for cyclic amides involve ring-opening and subsequent cleavage of the alkyl side chains.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a highly versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The compound can be separated from impurities using liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules. In the positive ion mode, the protonated molecule [M+H]⁺ of the free base would be observed. Tandem mass spectrometry (MS/MS) can be performed on this ion to induce fragmentation and obtain structural information. The fragmentation pattern would be expected to show losses of the aminopropyl side chain and fragments arising from the cleavage of the azepan-2-one ring.

Vibrational Spectroscopy for Functional Group Identification and Polymorph Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and probing the molecular vibrations within a sample. These techniques are highly sensitive to the local chemical environment, making them invaluable for structural confirmation and the analysis of different solid-state forms.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum provides a unique fingerprint based on the functional groups present. For this compound, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to the azepan-2-one (caprolactam) ring, the aminopropyl side chain, and the oxalate counter-ion.

Key functional groups and their anticipated vibrational frequencies include the tertiary amide of the lactam ring, the protonated amine group, and the carboxylate groups of the oxalate. The position of the amide C=O stretch is particularly sensitive to ring strain and hydrogen bonding. In a seven-membered lactam ring, this band is typically observed at a lower wavenumber compared to smaller, more strained β-lactams. youtube.com The formation of the oxalate salt results in the protonation of the primary amine, leading to the appearance of N-H stretching and bending vibrations, which are distinct from those of the free base. The oxalate anion itself will exhibit strong characteristic absorptions from the symmetric and asymmetric stretching of its C-O bonds.

Expected FT-IR Spectral Data for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Protonated Amine (R-NH₃⁺) 3200 - 2800 (broad)
C-H Stretch Aliphatic (CH₂) 2950 - 2850
C=O Stretch Tertiary Amide (Lactam) 1660 - 1630
N-H Bend Protonated Amine (R-NH₃⁺) ~1600 and ~1500
C=O Asymmetric Stretch Oxalate (C₂O₄²⁻) ~1600
C-N Stretch Amide and Amine 1450 - 1350

This table is illustrative and based on characteristic frequencies of the constituent functional groups. Actual peak positions may vary based on intermolecular interactions in the crystal lattice.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups with strong dipole moment changes, Raman is particularly effective for non-polar bonds and symmetric vibrations. Therefore, it provides crucial additional information for the characterization of this compound.

The C-C bond of the oxalate anion, which is typically weak or inactive in the infrared spectrum, gives rise to a strong and characteristic Raman band. qut.edu.au The position of this ν(C-C) stretching mode is generally found around 900 cm⁻¹. qut.edu.au Furthermore, the symmetric stretching of the oxalate C-O bonds is Raman active and its position is sensitive to the cation it is paired with. qut.edu.auresearchgate.net The lactam ring itself possesses several Raman-active modes, including ring breathing vibrations. researchgate.net Analysis of these bands can provide insights into molecular conformation and intermolecular interactions. Because Raman spectroscopy is often less sensitive to water than FT-IR, it can be particularly useful for analyzing hydrated samples or detecting subtle polymorphic changes. qut.edu.au

Expected Raman Spectral Data for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch Aliphatic (CH₂) 2950 - 2850
C=O Symmetric Stretch Oxalate (C₂O₄²⁻) ~1460
C=O Stretch Tertiary Amide (Lactam) 1660 - 1630
C-C Stretch Oxalate (C₂O₄²⁻) ~900

This table is illustrative. Raman spectroscopy is highly effective in detecting oxalate vibrations, which are often cation-sensitive. qut.edu.auresearchgate.net

X-ray Diffraction Methodologies for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are the gold standard for determining the three-dimensional atomic arrangement within a crystalline solid. They are essential for unambiguously identifying the solid-state structure, determining crystal packing, and analyzing different crystalline phases such as polymorphs, solvates, and hydrates.

Single-crystal X-ray crystallography (SCXRD) provides the most definitive structural information. By diffracting X-rays through a single, high-quality crystal, a complete three-dimensional map of electron density can be generated. This allows for the precise determination of bond lengths, bond angles, and torsional angles of the 1-(3-Aminopropyl)azepan-2-one cation and the oxalate anion. researchgate.net

Crucially, SCXRD elucidates the supramolecular arrangement, revealing the intricate network of hydrogen bonds between the protonated aminopropyl group, the lactam carbonyl, and the oxalate anion. researchgate.net This information is vital for understanding the stability of the crystal lattice. The analysis would also confirm the stoichiometry of the salt and identify the crystal system (e.g., monoclinic, triclinic) and space group. researchgate.netmdpi.com Such detailed structural data is foundational for structure-property relationship studies.

While SCXRD requires a suitable single crystal, powder X-ray diffraction (PXRD) is performed on a polycrystalline sample, making it a more routine and high-throughput technique. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint for a specific crystalline phase. scispace.com

PXRD is the primary tool for:

Phase Identification: Comparing the experimental PXRD pattern of a batch of this compound against a reference pattern (ideally one calculated from single-crystal data) confirms its identity and purity.

Polymorph Screening: Different polymorphs of the same compound will have distinct crystal structures and, therefore, different PXRD patterns. scispace.com Systematic screening under various crystallization conditions, with analysis by PXRD, is essential to identify all accessible polymorphic forms.

Quality Control: PXRD is used in manufacturing to ensure batch-to-batch consistency of the crystalline form.

Each crystalline phase of this compound would be defined by a unique set of characteristic peaks at specific 2θ angles.

Complementary Analytical Techniques for Comprehensive Characterization

While the core techniques above provide extensive structural information, a comprehensive characterization of this compound often involves other analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the molecular structure in solution, while thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting points, phase transitions, and thermal stability. Coupling these techniques provides a holistic understanding of the material's chemical, structural, and thermal properties.

Table of Mentioned Compounds

Compound Name
This compound
1-(3-Aminopropyl)azepan-2-one
1,8‐diazabicyclo[5.4.0]undec‐7‐ene (DBU)
4-Amino-5-indolyl-1,2,4-triazole-3-thione
4′-bromoacetophenone

Thermal Analysis (TGA/DSC) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques that would be employed to determine the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Detailed Research Findings

In a typical analysis, a sample of this compound would be heated at a constant rate in an inert atmosphere, such as nitrogen, to prevent oxidative decomposition. The resulting TGA thermogram would plot percentage weight loss against temperature, and the DSC curve would show endothermic or exothermic events.

Based on the structure of this compound, a multi-step decomposition process would be anticipated. The oxalate salt may first undergo dehydration if it exists as a hydrate. This would be observed as an initial weight loss in the TGA curve at a relatively low temperature, typically below 150°C, accompanied by an endothermic peak in the DSC curve corresponding to the energy required to remove the water molecule(s).

Following dehydration, the anhydrous salt would be expected to be stable up to a higher temperature, at which point the decomposition of the organic components would commence. The decomposition of the oxalate moiety often occurs first, leading to the release of gaseous products such as carbon dioxide and carbon monoxide. This would be represented by a significant weight loss in the TGA thermogram. The decomposition of the aminopropyl and azepan-2-one fragments would likely follow at higher temperatures. These decomposition steps are typically exothermic as observed in the DSC curve.

The table below illustrates a hypothetical thermal decomposition profile for this compound, based on the analysis of similar organic amine oxalates.

Decomposition Step Temperature Range (°C) Weight Loss (%) DSC Event Associated Process
180 - 120~5%EndothermLoss of lattice/hydrated water (if present)
2180 - 250~25%ExothermDecomposition of the oxalate moiety
3250 - 400~50%ExothermDecomposition of the 1-(3-Aminopropyl)azepan-2-one moiety
4> 400--Residual char formation

Note: The data in this table is illustrative and based on the expected thermal behavior of organic amine oxalates. Actual experimental values may vary.

Electron Microscopy (SEM) for Morphological Investigations

Scanning Electron Microscopy (SEM) is a vital technique for investigating the surface morphology and crystal habit of solid materials. For this compound, SEM analysis would provide high-resolution images of the crystalline structure, revealing details about particle size, shape, and surface texture.

Detailed Research Findings

To prepare a sample for SEM analysis, a small amount of the crystalline powder of this compound would be mounted on a sample holder and coated with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup from the electron beam.

The SEM images would be expected to show well-defined crystalline structures. The morphology of the crystals is influenced by the synthesis and crystallization conditions. For instance, slow crystallization from a solvent system may yield larger, more regular crystals, while rapid precipitation might result in smaller, agglomerated particles. The oxalate salt of an organic amine would typically form prismatic or plate-like crystals.

The information gathered from SEM is crucial for understanding the material's physical properties, such as flowability and dissolution rate, which are important in various applications.

The following table provides a hypothetical summary of morphological characteristics that could be observed for this compound using SEM.

Parameter Observed Feature Implication
Crystal Shape Prismatic, potentially with defined facetsIndicates a well-ordered crystalline lattice.
Particle Size 10 - 100 µmInfluences handling and processing properties.
Surface Texture Smooth to slightly roughAffects surface area and reactivity.
Agglomeration Low to moderateCan impact powder flow and packing density.

Note: The data in this table is illustrative and represents typical findings for crystalline organic salts. The actual morphology would depend on the specific crystallization process used.

Computational Chemistry and Theoretical Modeling of 1 3 Aminopropyl Azepan 2 One Oxalate

Quantum Mechanical (QM) Studies of Molecular Geometry and Electronic Structure

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 1-(3-Aminopropyl)azepan-2-one oxalate (B1200264), DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, known as the equilibrium structure.

By employing various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)), researchers can perform geometry optimizations. This process systematically adjusts the atomic coordinates to find the minimum energy conformation of the molecule. For a molecule with the conformational flexibility of 1-(3-Aminopropyl)azepan-2-one, this involves exploring the potential energy surface to identify the global minimum and low-energy conformers. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. The planarity of the amide group within the azepan-2-one (B1668282) ring and the orientation of the aminopropyl side chain are of particular interest.

Illustrative DFT-Calculated Structural Parameters for 1-(3-Aminopropyl)azepan-2-one Cation

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length C=O 1.23 Å
C-N (amide) 1.35 Å
N-C (ring) 1.47 Å
C-C (propyl) 1.53 Å
C-N (propyl) 1.48 Å
Bond Angle O=C-N 122.5°
C-N-C (amide) 125.0°

Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational studies on 1-(3-Aminopropyl)azepan-2-one oxalate are not publicly available.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory - MP2, Coupled Cluster - CC), offer a higher level of theory and can provide more accurate predictions for electronic properties, albeit at a greater computational expense.

These methods are invaluable for calculating properties such as the molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity, and the electrostatic potential, which reveals regions of positive and negative charge. The distribution of electron density, dipole moment, and polarizability can also be accurately determined, providing insights into intermolecular interactions. For this compound, these calculations can help in understanding the interactions between the cationic 1-(3-aminopropyl)azepan-2-one and the oxalate anion.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanical methods provide high accuracy for smaller systems, the conformational landscape of a flexible molecule like 1-(3-Aminopropyl)azepan-2-one is often best explored using classical approaches like Molecular Mechanics (MM) and Molecular Dynamics (MD).

MM methods employ a force field, a set of empirical energy functions, to calculate the potential energy of a given conformation. This allows for rapid energy evaluation, making it feasible to screen a vast number of possible conformations. Conformational search algorithms can identify low-energy structures, which can then be further analyzed using higher-level QM methods.

MD simulations provide a dynamic picture of the molecule by solving Newton's equations of motion for the atoms over time. This allows for the exploration of conformational changes and the study of the molecule's behavior in a simulated environment, such as in a solvent. For 1-(3-Aminopropyl)azepan-2-one, MD simulations can reveal the preferred conformations of the aminopropyl side chain and the flexibility of the seven-membered ring.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational models are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. These predicted spectra can be compared with experimental data to confirm the structure or to assign signals in complex spectra. Spin-spin coupling constants can also be calculated, providing further structural information.

Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for the Azepan-2-one Moiety

Carbon Atom Predicted Chemical Shift (ppm)
C=O 178.5
CH₂ (adjacent to N) 42.1
CH₂ (adjacent to C=O) 36.8

Note: The predicted chemical shifts are illustrative and based on typical values for caprolactam and its derivatives. Specific data for the target compound is not available.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) at the optimized geometry, the vibrational frequencies and their corresponding intensities can be predicted. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic C=O stretch of the lactam ring or the N-H bending of the amino group.

Illustrative Calculated Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Calculated Frequency (cm⁻¹)
C=O Stretching ~1650
N-H (amide) Stretching ~3300
C-N (amide) Stretching ~1350
NH₃⁺ (amino) Bending (asymmetric) ~1600

Note: This data is illustrative and represents typical frequency ranges for the specified functional groups.

Analysis of Intramolecular Interactions and Stability via Computational Tools (e.g., Natural Bond Orbital (NBO) Analysis)

Furthermore, the analysis would likely extend to the interactions between the 1-(3-Aminopropyl)azepan-2-one cation and the oxalate anion. This would involve examining the hydrogen bonding network and other non-covalent interactions that contribute to the stability of the salt. The strength and nature of these interactions would be characterized by analyzing the relevant donor-acceptor orbitals between the two ions.

A representative, though hypothetical, data table of NBO analysis findings for the cation might look as follows:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP(1) N1σ(C2-C7)3.851.120.058
LP(1) O8σ(C2-N1)2.541.250.051
σ(C3-C4)σ(N1-C2)5.210.980.067
σ(N9-H)σ(C10-C11)1.981.050.042

Note: The data presented in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Theoretical Insights into Reaction Pathways and Transition States involving this compound

Specific theoretical studies on the reaction pathways and transition states involving this compound have not been reported in publicly available research. Such computational investigations would typically employ methods like Density Functional Theory (DFT) to map out the potential energy surface for various reactions.

A key area of interest for theoretical investigation would be the reactivity of the azepan-2-one ring, particularly its susceptibility to hydrolysis or other nucleophilic attacks. Computational modeling could elucidate the mechanism of ring-opening reactions, identifying the transition state structures and calculating the associated activation energies. This would provide valuable information on the stability of the lactam ring under different conditions.

Another area of potential study would be the role of the aminopropyl side chain in mediating or participating in reactions. For example, the terminal amino group could act as an internal nucleophile or as a proton shuttle in catalytic cycles. Theoretical calculations could explore the feasibility of such intramolecular reactions and determine the energetic barriers for these pathways.

A hypothetical reaction coordinate diagram could be constructed from such a study, illustrating the energy profile of a potential reaction, such as the hydrolysis of the lactam ring. This diagram would pinpoint the energies of the reactants, transition states, intermediates, and products.

An illustrative data table summarizing the calculated activation energies for a hypothetical reaction is provided below:

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Acid-catalyzed hydrolysisTS125.4
Base-catalyzed hydrolysisTS218.7
Intramolecular aminolysisTS332.1

Note: The data presented in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Without dedicated computational studies on this compound, a detailed and scientifically accurate discussion of its specific intramolecular interactions, stability, and reaction pathways remains speculative.

Chemical Reactivity, Derivatization, and Precursor Roles of 1 3 Aminopropyl Azepan 2 One Oxalate

Reactivity of the Azepan-2-one (B1668282) Moiety in 1-(3-Aminopropyl)azepan-2-one Oxalate (B1200264)

The azepan-2-one ring, a derivative of ε-caprolactam, is a key feature of the molecule, offering several avenues for chemical modification.

While specific studies on the ring-opening polymerization of 1-(3-aminopropyl)azepan-2-one oxalate are not extensively documented, the reactivity of the ε-caprolactam ring system is well-established. The polymerization of ε-caprolactam is a significant industrial process for the production of Nylon-6 acs.org. This transformation can proceed via anionic, cationic, or hydrolytic mechanisms. The presence of the N-substituent (the aminopropyl group) can influence the polymerization behavior. For some N-substituted caprolactam derivatives, the equilibrium may shift towards the ring-form, potentially hindering polymerization at high temperatures oup.com.

Anionic ring-opening polymerization is a common method for ε-caprolactam and its derivatives, often initiated by strong bases acs.org. For a functional derivative like 1-(3-aminopropyl)azepan-2-one, the primary amine on the side chain could potentially interfere with or participate in the polymerization process. Cationic ring-opening polymerization, often catalyzed by acids or Lewis acids, represents another potential route researchgate.net.

Table 1: Potential Polymerization Methods for the Azepan-2-one Moiety

Polymerization TypeInitiator/Catalyst ExamplesPotential Considerations for 1-(3-Aminopropyl)azepan-2-one
AnionicStrong bases (e.g., NaH), Lactam anionsThe primary amine side chain may react with the initiator.
CationicProtic acids, Lewis acids (e.g., Montmorillonite clay) researchgate.netThe amine side chain could be protonated, affecting its nucleophilicity.
HydrolyticWater at high temperaturesThe amide bond in the lactam ring is susceptible to hydrolysis.

The carbonyl group within the azepan-2-one ring is a site for various chemical modifications. Reduction of the lactam carbonyl would yield a cyclic amine. Reagents such as lithium aluminum hydride are typically employed for such transformations.

Another potential modification is the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, which could add to the carbonyl carbon. However, the presence of the acidic proton on the primary amine of the side chain would necessitate protection of this group prior to reaction with such strong bases.

Chemical Transformations of the Aminopropyl Side Chain

The primary amine of the aminopropyl side chain is a versatile functional group, capable of undergoing a wide range of chemical transformations.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile chemguide.co.uk. This nucleophilicity allows it to react with a variety of electrophiles. For instance, it can undergo N-alkylation with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, likely SN2 for primary alkyl halides msu.edulibretexts.org. The initial reaction would form a secondary amine, which is also nucleophilic and can react further to form a tertiary amine and even a quaternary ammonium salt chemguide.co.uklibretexts.orgchemguide.co.uk. The use of a large excess of the amine can favor the formation of the secondary amine msu.edu.

Table 2: Illustrative Nucleophilic Reactions of the Primary Amine

ElectrophileReaction TypeProduct Type
Alkyl Halide (R-X)N-AlkylationSecondary Amine (R-NH-R')
EpoxideRing-Openingβ-Amino Alcohol
Aldehyde/Ketone (in presence of a reducing agent)Reductive AminationSecondary Amine
Michael Acceptor (e.g., α,β-unsaturated carbonyl)Michael Additionβ-Amino Carbonyl Compound

The primary amine readily reacts with acylating agents to form amides. Common acylating agents include acyl chlorides and acid anhydrides. The reaction with an acyl chloride, for example, is typically vigorous and results in the formation of an N-substituted amide and hydrogen chloride, which would be neutralized by the amine base chemguide.co.uk.

Sulfonamides can be synthesized by reacting the primary amine with sulfonyl chlorides in the presence of a base libretexts.org. These derivatives are of interest in medicinal chemistry.

Synthesis of Novel Derivatives and Analogues from this compound

The dual functionality of this compound makes it a valuable precursor for the synthesis of more complex molecules. The reactivity of both the lactam ring and the primary amine can be exploited to create a diverse range of derivatives.

For instance, the primary amine can be used as a handle to attach other molecular fragments. Through amidation or acylation, various side chains can be introduced. Subsequent modification of the lactam ring, such as reduction or ring-opening, could then lead to a wide array of novel structures. The ability to modify substituents at different positions of the β-lactam nucleus is a key strategy in the development of new functionalized molecules nih.gov.

The synthesis of novel β-lactam structures is an active area of research due to their biological significance nih.gov. While azepan-2-one is a larger ring system than the typical four-membered β-lactam, the principles of derivatization can be analogous.

Role as a Key Intermediate or Precursor in Organic Synthesis

This compound, a derivative of caprolactam, serves as a versatile building block in organic synthesis. cymitquimica.com Its structure, which incorporates both a primary amine and a cyclic amide (lactam), allows for a wide range of chemical transformations. cymitquimica.com This dual functionality makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The primary amine group provides a nucleophilic center for various coupling and condensation reactions, while the lactam ring can be either preserved or modified to introduce further structural diversity.

Application in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. The structural motifs within this compound make it a suitable precursor for constructing various heterocyclic scaffolds.

The primary amine can act as a key nucleophile in cyclization reactions to form new heterocyclic rings. For instance, it can react with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles. Furthermore, the amine functionality is crucial for reactions such as 1,3-dipolar cycloadditions of azomethine ylides, which are powerful methods for synthesizing pyrrolidine-containing compounds. beilstein-journals.org While direct examples involving this compound are not prevalent in the literature, its structural similarity to other amino-functionalized precursors suggests its potential utility in such synthetic strategies.

The general approach for synthesizing heterocyclic compounds often involves the use of readily available starting materials that can undergo streamlined reactions to produce diverse product structures with high efficiency. beilstein-journals.org The reactivity of the primary amine in this compound allows for its potential incorporation into various heterocyclic systems, including but not limited to, pyrazoles, isoxazoles, and pyridazines. researchgate.net

Table 1: Potential Heterocyclic Synthesis Applications

Reaction Type Role of 1-(3-Aminopropyl)azepan-2-one Potential Heterocyclic Product
Condensation with dicarbonyls Nucleophilic amine attacks carbonyl carbons Substituted pyridines, pyrimidines, or diazepines
1,3-Dipolar Cycloaddition Formation of an azomethine ylide from the primary amine Pyrrolidine-containing scaffolds

Functionalization of Polymeric Materials

The modification of polymer surfaces is a critical area of materials science, aimed at enhancing properties such as biocompatibility, adhesion, and antimicrobial activity. The amine group in this compound provides a reactive handle for covalently attaching this molecule to polymer backbones or surfaces.

One common strategy for polymer functionalization involves surface activation, for example, using cold plasma treatment to introduce reactive groups like carboxylic acids or hydroxyls. mdpi.com These activated sites can then react with the primary amine of this compound to form stable amide bonds, thereby tethering the molecule to the polymer. This approach can be used to modify materials like polyethylene terephthalate (PET) to create "active" packaging with antimicrobial properties. mdpi.com

The incorporation of the caprolactam moiety can influence the physical properties of the resulting polymer, potentially increasing flexibility and thermal stability. cymitquimica.com This makes this compound an interesting candidate for the development of advanced polymeric materials with tailored functionalities.

Table 2: Polymer Functionalization Strategies

Polymer Activation Method Functional Group Introduced Bonding with this compound
Polyethylene terephthalate (PET) Cold Oxygen Plasma Carboxylic acid, Hydroxyl Amide bond formation
Polymers with acid chloride groups N/A Acid chloride Amide bond formation

Participation in Multi-Component Coupling Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. nih.govmdpi.com These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity. nih.gov The primary amine functionality of this compound makes it a suitable component for several well-known MCRs.

For instance, in the Ugi reaction , a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, this compound could serve as the amine component. This would lead to the formation of complex α-acylamino amides bearing the azepan-2-one substituent. Similarly, in the Passerini reaction , a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, the amine of this compound could be transformed into an isocyanide, which could then participate in the reaction. nih.gov The Betti reaction , a three-component reaction of a phenol, an aldehyde, and an amine, is another potential application for this compound. nih.gov

The use of this compound in MCRs would allow for the straightforward synthesis of novel chemical libraries with diverse structures. These libraries could then be screened for various biological activities, accelerating the drug discovery process. nih.gov

Table 3: Potential Multi-Component Reactions

Reaction Name Reactants Role of this compound
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanide Amine component
Passerini Reaction Carbonyl, Carboxylic Acid, Isocyanide Precursor to the isocyanide component

Analytical Method Development and Validation for 1 3 Aminopropyl Azepan 2 One Oxalate in Research Settings

Chromatographic Methodologies for Purity Profiling and Quantitative Analysis

Chromatographic techniques are fundamental for separating and quantifying 1-(3-Aminopropyl)azepan-2-one oxalate (B1200264) from its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

A reverse-phase HPLC (RP-HPLC) method is often the primary choice for the analysis of polar organic compounds like 1-(3-Aminopropyl)azepan-2-one oxalate. The development of a stability-indicating HPLC method ensures that the quantification of the analyte is specific and accurate in the presence of its degradation products.

A typical HPLC method for this compound would be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier (like acetonitrile or methanol) to achieve optimal separation. The pH of the aqueous phase is a critical parameter to control the ionization and retention of the basic aminopropyl group. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.05M Potassium Dihydrogen Phosphate (pH 6.5) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL

| Column Temperature | 30°C |

Gas chromatography can be an alternative for the analysis of 1-(3-Aminopropyl)azepan-2-one, particularly for assessing volatile impurities. Due to the low volatility and polar nature of the oxalate salt, derivatization is often necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which silylates the primary amine.

The GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is generally used for quantification due to its wide linear range and sensitivity to organic compounds.

Table 2: Example GC Method Parameters

Parameter Condition
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 250°C
Detector Temperature 280°C (FID)
Oven Program 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min

| Injection Volume | 1 µL (split mode) |

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry can be a simple and rapid method for the quantification of this compound, provided there are no interfering substances that absorb at the same wavelength. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

For quantification, a solution of the compound is prepared in a suitable solvent (e.g., water or methanol), and its absorbance is measured at the wavelength of maximum absorption (λmax). A calibration curve is constructed by plotting absorbance versus concentration for a series of standard solutions.

In the case of the oxalate salt, spectrophotometric methods can also be designed to quantify the oxalate moiety. For instance, oxalate can be determined by its reaction with a colored complex, leading to a measurable change in absorbance.

Titrimetric Approaches for Assay Determination

Titrimetric methods, while more traditional, can provide a high degree of accuracy and precision for the assay determination of this compound.

An acid-base titration can be used to quantify the aminopropyl group. The sample is dissolved in a suitable solvent, and the basic amine is titrated with a standardized solution of a strong acid, such as hydrochloric acid or perchloric acid. The endpoint can be determined potentiometrically or with a visual indicator.

Alternatively, an oxidation-reduction (redox) titration can be employed to determine the oxalate content. The oxalate is titrated with a standard solution of a strong oxidizing agent, such as potassium permanganate, in an acidic medium. The endpoint is indicated by the persistence of the pink color of the permanganate ion.

Method Validation Principles (Linearity, Precision, Accuracy, Specificity)

Validation of an analytical method is essential to demonstrate its suitability for the intended purpose. wjarr.comijrrjournal.com The key validation parameters are linearity, precision, accuracy, and specificity. ijrrjournal.com

Linearity: This demonstrates the proportional relationship between the analytical response and the concentration of the analyte over a specified range. a3p.orgresearchgate.net It is typically evaluated by linear regression analysis of at least five different concentrations. researchgate.net The correlation coefficient (r²) should be close to 1. a3p.org

Precision: This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. wjarr.comikev.org It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). wjarr.comikev.org

Accuracy: This refers to the closeness of the test results to the true value. a3p.orgikev.org It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the recovery is calculated. wjarr.comresearchgate.net

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. ijrrjournal.com In chromatographic methods, this is demonstrated by the resolution of the analyte peak from other peaks.

Table 3: Illustrative Validation Summary for an HPLC Method

Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.999 0.9995
Range (µg/mL) 10 - 100 10 - 100
Precision (RSD%) ≤ 2.0% Repeatability: 0.8%; Intermediate: 1.2%
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%

| Specificity | No interference at the analyte retention time | Passed |

Impurity Identification and Quantification Methodologies

The identification and quantification of impurities are crucial for ensuring the quality and safety of any chemical compound. For this compound, potential impurities could arise from the starting materials, synthetic by-products, or degradation.

HPLC is the primary tool for impurity profiling. A well-developed HPLC method should be able to separate the main compound from all potential impurities. Quantification of impurities is typically done by area normalization, assuming the response factor of the impurity is the same as the main compound, or by using a reference standard for the specific impurity if available.

For the identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS provides molecular weight information and fragmentation patterns that can help in elucidating the structure of the impurity.

Future Research Trajectories and Emerging Opportunities for 1 3 Aminopropyl Azepan 2 One Oxalate

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for Analogues

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new molecules with tailored properties. For 1-(3-Aminopropyl)azepan-2-one oxalate (B1200264), these computational tools can accelerate the development of analogues for advanced material applications by predicting their properties before synthesis.

The primary application lies in creating quantitative structure-property relationship (QSPR) models for polyamides and other polymers derived from functionalized caprolactam monomers. nih.govresearchgate.net By training ML algorithms on existing data, researchers can build models that accurately predict key material characteristics such as glass transition temperature (Tg), melting temperature (Tm), density, and tensile modulus based solely on the monomer's chemical structure. nih.govnih.govmdpi.com

Predictive Modeling for Material Design:

High-Fidelity Prediction: ML models, such as random forests and artificial neural networks, can predict the thermal and mechanical properties of polyamides with high accuracy. nih.govnih.govmdpi.com This allows for the in silico screening of vast virtual libraries of 1-(3-Aminopropyl)azepan-2-one analogues.

Feature Identification: These models can identify critical molecular descriptors that most significantly influence a material's properties. For instance, QSPR studies have shown that the number of rotatable bonds is a dominant factor affecting the glass transition temperature of polyamides. nih.govresearchgate.net

Rational Design: This predictive capability enables a shift from trial-and-error experimentation to a rational design approach. Chemists can computationally design analogues by modifying the side chain or the lactam ring of the parent molecule to achieve specific, desired material properties for targeted applications. nih.gov

This in silico design process significantly reduces the time and resources required for developing new materials, focusing laboratory efforts on synthesizing only the most promising candidates. nih.govresearchgate.netugent.be

Exploration of Novel Non-Biological Material Science Applications

The unique structure of 1-(3-Aminopropyl)azepan-2-one, featuring a polymerizable caprolactam ring and a reactive primary amine, makes it a valuable building block for advanced materials. Future research will increasingly focus on leveraging this dual functionality to create polymers with enhanced or novel properties.

The primary amine side chain serves as a versatile functional handle. It can be used to:

Incorporate into Polymer Backbones: The amine group can react with other monomers, such as dicarboxylic acids, to be incorporated into polyamide or polyimide backbones, modifying the polymer's flexibility, dye-binding capacity, and surface properties.

Grafting and Cross-linking: The amine can act as an initiation or attachment site for grafting other polymer chains or for cross-linking, which can improve the material's mechanical strength and thermal stability.

Post-Polymerization Modification: After the caprolactam ring is polymerized into a Nylon-6 chain, the pendant aminopropyl groups can be further functionalized. For example, quaternization of the amine can impart permanent antibacterial properties to the polymer. acs.org

The integration of such functional monomers into polymer structures allows for the creation of "designer" polyamides for specialized applications beyond traditional fibers and plastics. nih.gov

Potential Application AreaRole of 1-(3-Aminopropyl)azepan-2-oneResulting Material Property
Advanced Coatings Cross-linking agentEnhanced durability, chemical resistance, and adhesion.
Functional Textiles Monomer in copolymerizationImproved dye uptake, moisture management, and antimicrobial activity. acs.org
Specialty Adhesives Adhesion promoterIncreased bonding strength to various substrates through interaction of amine groups.
Composite Materials Surface modifier for fillers/fibersImproved interfacial adhesion between the polymer matrix and reinforcement, leading to stronger composites.
Ion-Exchange Resins Functional monomerCreation of materials for water purification and separation processes.

Advanced In Situ Spectroscopic Studies of Reaction Pathways

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of 1-(3-Aminopropyl)azepan-2-one oxalate. Process Analytical Technology (PAT) provides a framework for achieving this by using in-line and on-line analytical tools to monitor reactions in real-time. mt.comwikipedia.orgthermofisher.com Future research will increasingly employ advanced spectroscopic techniques to gain unprecedented insight into the reaction pathways.

In situ spectroscopy allows researchers to observe the formation of intermediates, track reactant consumption and product formation, and identify potential side reactions as they occur. americanpharmaceuticalreview.com This data is invaluable for process optimization, ensuring product quality and consistency, and enhancing safety.

Applicable Spectroscopic Techniques:

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for real-time reaction monitoring. americanpharmaceuticalreview.com For instance, an in-line Raman probe could monitor the N-alkylation of the caprolactam nitrogen by tracking the disappearance of the N-H bond and the appearance of new vibrational modes associated with the aminopropyl side chain. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advances in flow-NMR and hyperpolarization methods are enabling real-time analysis. Hyperpolarized 15N NMR, for example, could provide highly sensitive, real-time monitoring of reactions involving the nitrogen atoms in the lactam and the amine group. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions that may involve radical mechanisms, EPR spectroscopy can be used to detect and monitor the behavior of radical intermediates. acs.org

By applying these techniques, a comprehensive kinetic and mechanistic model for the synthesis of this compound can be developed, facilitating the transition to a robust and highly controlled manufacturing process. americanpharmaceuticalreview.com

Development of High-Throughput Analytical Platforms

For this compound and its analogues, high-throughput screening (HTS) can be applied in two main areas:

Synthesis Optimization: An array of parallel microreactors can be used to systematically vary parameters such as temperature, pressure, catalyst loading, and reactant ratios. Automated sampling and rapid analysis (e.g., by UPLC-MS) can quickly identify the optimal conditions for yield and purity.

Material Property Screening: Libraries of novel analogues, synthesized based on AI predictions, can be polymerized in small-scale, parallel reactors. The resulting polymers can then be rapidly screened for desired properties like thermal stability (via high-throughput thermogravimetric analysis) or mechanical characteristics.

The development of such platforms requires robust and fast analytical methods. Techniques like Ultra-Performance Convergence Chromatography (UPC²) combined with mass spectrometry (MS/MS) are suitable for the high-throughput analysis of polar compounds like lactam derivatives, offering significant speed advantages over traditional HPLC. eur.nl These automated platforms will dramatically accelerate the innovation cycle, enabling the rapid discovery and optimization of new materials based on the 1-(3-Aminopropyl)azepan-2-one scaffold. nih.govnih.gov

Q & A

How can researchers optimize the synthesis of 1-(3-aminopropyl)azepan-2-one oxalate to improve yield and purity while minimizing side reactions?

Methodological Answer:

  • Experimental Design: Use factorial design (e.g., 2^k factorial experiments) to test variables like temperature, solvent polarity, catalyst loading, and reaction time . Statistical methods such as ANOVA can identify significant factors affecting yield and impurity formation.
  • Data Contradiction Resolution: If computational predictions (e.g., quantum chemical calculations of transition states) conflict with empirical results, refine solvent choice or adjust stoichiometry based on solubility parameters and intermediate stability .
  • Advanced Approach: Employ reaction path search algorithms (e.g., artificial force-induced reaction method) to map energy barriers and optimize conditions computationally before lab validation .

What analytical techniques are most effective for characterizing this compound, and how should researchers address spectral ambiguities?

Methodological Answer:

  • Basic Techniques: Combine HPLC (for purity assessment) and NMR (1H/13C, COSY, HSQC) to resolve structural ambiguities, particularly for the oxalate counterion and aminopropyl chain conformation .
  • Advanced Validation: Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and X-ray crystallography for absolute stereochemical determination .
  • Data Contradiction: If NMR signals overlap (e.g., due to conformational flexibility), apply variable-temperature NMR or computational docking (DFT-based chemical shift predictions) .

How can the reaction mechanism of this compound in nucleophilic substitution reactions be elucidated?

Methodological Answer:

  • Theoretical Framework: Use density functional theory (DFT) to model transition states and compare activation energies for competing pathways (e.g., SN1 vs. SN2) .
  • Experimental Validation: Conduct kinetic isotope effect (KIE) studies or trap intermediates (e.g., using low-temperature stopped-flow techniques) to confirm mechanistic hypotheses .
  • Contradiction Management: If computational models conflict with experimental rate data, re-evaluate solvent effects or consider alternative protonation states of the aminopropyl group .

How should researchers design experiments to resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Standardization: Replicate assays under controlled conditions (e.g., pH, ionic strength) using pharmacopeial-grade reagents to minimize variability .
  • Advanced Analysis: Apply multivariate regression to isolate confounding variables (e.g., cell line heterogeneity, solvent cytotoxicity) .
  • Mechanistic Validation: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities independently of cell-based assays .

What strategies are recommended for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Basic Design: Perform accelerated stability testing (e.g., Arrhenius kinetics) at elevated temperatures and pH extremes, monitoring degradation via LC-MS .
  • Advanced Modeling: Use molecular dynamics (MD) simulations to predict degradation pathways (e.g., hydrolysis of the oxalate moiety) and validate with experimental data .
  • Contradiction Resolution: If MD predictions deviate from empirical results, reassess force field parameters or consider solvent microenvironments .

How can researchers investigate the compound’s reactivity in multicomponent reaction systems?

Methodological Answer:

  • Screening Approach: Use design of experiments (DOE) to evaluate combinatorial effects of reactants, catalysts, and solvents .
  • Advanced Monitoring: Implement in situ FTIR or Raman spectroscopy to track intermediate formation and reaction progress in real time .
  • Data Interpretation: Apply chemometric tools (e.g., principal component analysis) to deconvolute complex spectral data and identify dominant reaction pathways .

What methodologies are suitable for assessing the environmental impact of this compound during waste disposal?

Methodological Answer:

  • Basic Protocol: Conduct biodegradability assays (e.g., OECD 301F) and toxicity profiling (e.g., Daphnia magna acute toxicity tests) .
  • Advanced Modeling: Use life cycle assessment (LCA) software to quantify energy consumption and emissions across synthesis, usage, and disposal phases .
  • Contradiction Management: If computational LCA results conflict with lab data, recalibrate models using region-specific waste treatment parameters .

How can computational tools enhance the design of this compound analogs with improved properties?

Methodological Answer:

  • Basic Workflow: Apply quantitative structure-activity relationship (QSAR) models to predict physicochemical properties (e.g., logP, solubility) .
  • Advanced Strategy: Use generative adversarial networks (GANs) or fragment-based molecular docking to propose novel analogs with optimized bioactivity .
  • Validation: Synthesize top candidates and validate predictions via SPR or microcalorimetry .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Basic Compliance: Follow OSHA guidelines for amine handling (e.g., fume hood use, PPE) and oxalate-specific protocols (e.g., neutralization before disposal) .
  • Advanced Monitoring: Implement gas sensors for real-time detection of volatile byproducts (e.g., ammonia) during large-scale reactions .

How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Documentation: Publish detailed synthetic protocols, including batch-specific impurities and spectral data, in supplementary materials .
  • Collaborative Validation: Share samples with independent labs for cross-validation of biological or catalytic activity .
  • Data Transparency: Deposit raw computational and experimental data in open-access repositories (e.g., Zenodo) with standardized metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.